molecular formula C13H20N2 B3023050 3-(2-Methyl-piperidin-1-ylmethyl)-phenylamine CAS No. 937669-68-6

3-(2-Methyl-piperidin-1-ylmethyl)-phenylamine

Cat. No.: B3023050
CAS No.: 937669-68-6
M. Wt: 204.31 g/mol
InChI Key: PVBWZYYMIBPJCR-UHFFFAOYSA-N
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Description

3-(2-Methyl-piperidin-1-ylmethyl)-phenylamine is a useful research compound. Its molecular formula is C13H20N2 and its molecular weight is 204.31 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Novel Beta(3) Agonists

Research has focused on the development of novel (4-piperidin-1-yl)-phenyl sulfonamides, targeting the human beta(3)-adrenergic receptor (AR). These compounds, through strategic modifications, exhibit potent agonistic activity with significant selectivity over beta(1)- and beta(2)-ARs. For instance, sulfonamide 48 emerged as a potent full beta(3) agonist with remarkable selectivity, suggesting potential therapeutic applications in treating metabolic disorders (Hu et al., 2001).

Dopamine D2 Receptor Affinity

A study synthesizing novel substituted piperidines and (2-methoxyphenyl)piperazines unveiled compounds with high affinity for the dopamine D2 receptor. Among these, 1-(2-methoxyphenyl)-4-{[1-(2-nitrobenzyl)piperidin-4-yl]methyl}piperazine showed the highest affinity, pointing to potential applications in neurological research and therapy (Penjisevic et al., 2016).

Muscarinic M(3) Receptor Antagonists

Investigations into (2R)-2-[(1R)-3, 3-difluorocyclopentyl]-2-hydroxy-2-phenylacetamides led to the development of potent, long-acting, orally active muscarinic M(3) receptor antagonists. These compounds, designed for treating various disorders, including urinary tract, irritable bowel syndrome, and respiratory disorders, show high selectivity for M(3) over M(2) receptors (Mitsuya et al., 2000).

Antineoplastic Activity

The antineoplastic activity of Flumatinib, a novel tyrosine kinase inhibitor, was studied in chronic myelogenous leukemia patients. This research identified the main metabolic pathways of Flumatinib, revealing insights into its pharmacokinetics and potential therapeutic effects (Gong et al., 2010).

Serotonin 4 Receptor Agonists

A study on benzamide derivatives as serotonin 4 (5-HT(4)) receptor agonists highlighted their effectiveness in gastrointestinal motility. These compounds, especially Y-34959 and its derivatives, demonstrated favorable pharmacological profiles and improved oral bioavailability, suggesting their utility in gastrointestinal therapeutic research (Sonda et al., 2003).

Properties

IUPAC Name

3-[(2-methylpiperidin-1-yl)methyl]aniline
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H20N2/c1-11-5-2-3-8-15(11)10-12-6-4-7-13(14)9-12/h4,6-7,9,11H,2-3,5,8,10,14H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PVBWZYYMIBPJCR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCCCN1CC2=CC(=CC=C2)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H20N2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00629775
Record name 3-[(2-Methylpiperidin-1-yl)methyl]aniline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00629775
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

204.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

937669-68-6
Record name 3-[(2-Methylpiperidin-1-yl)methyl]aniline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00629775
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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